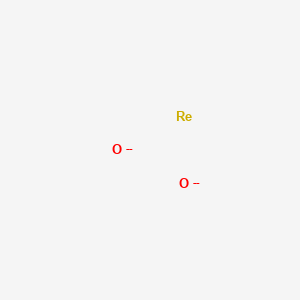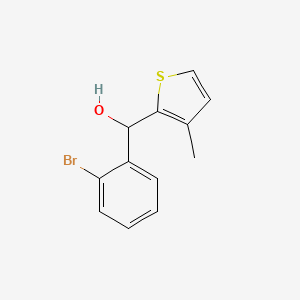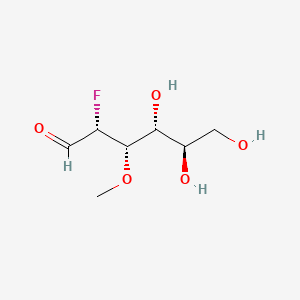
Thiourea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea hydrochloride is an organosulfur compound with the chemical formula SC(NH₂)₂·HCl. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its diverse applications in organic synthesis, agriculture, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea hydrochloride can be synthesized through various methods. One common method involves the reaction of ammonium thiocyanate with hydrochloric acid. Another method includes the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of hydrogen sulfide with calcium cyanamide. The process can be summarized as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] [ 2 \text{CaCN}_2 + \text{Ca(SH)}_2 + 6 \text{H}_2\text{O} \rightarrow 2 (\text{NH}_2)_2\text{CS} + 3 \text{Ca(OH)}_2 ] [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Thiourea hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Thiourea reacts with alkyl halides to form isothiouronium salts, which can further hydrolyze to produce thiols and urea.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, hydrogen peroxide (for oxidation), and various acids and bases for hydrolysis and substitution reactions.
Major Products
Major products formed from reactions involving this compound include thiourea dioxide, thiols, and urea.
Scientific Research Applications
Thiourea hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Thiourea hydrochloride exerts its effects through various mechanisms:
Thyroid Inhibition: It inhibits the peroxidase enzyme in the thyroid gland, reducing thyroxine production.
Reactive Oxygen Species (ROS) Scavenging: Thiourea acts as a ROS scavenger, enhancing stress tolerance in plants.
Comparison with Similar Compounds
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Similar structure with selenium replacing sulfur.
Isothiourea: A tautomeric form of thiourea.
Uniqueness
Thiourea hydrochloride is unique due to its sulfur content, which imparts distinct chemical properties such as higher acidity and stronger hydrogen bond donor capability compared to urea .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and diverse reactivity make it a valuable reagent in scientific research and industrial processes.
Properties
Molecular Formula |
CH5ClN2S |
|---|---|
Molecular Weight |
112.58 g/mol |
IUPAC Name |
thiourea;hydrochloride |
InChI |
InChI=1S/CH4N2S.ClH/c2-1(3)4;/h(H4,2,3,4);1H |
InChI Key |
XJVIPPHGDPEDJL-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)

![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)


![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)


![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)

![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)


